4'-Methoxy-2'-methylpropiophenone

Vue d'ensemble

Description

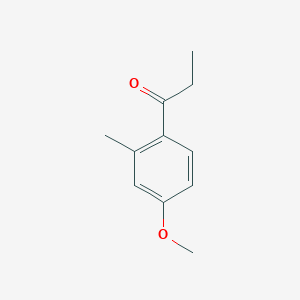

4'-Methoxy-2'-methylpropiophenone is an organic compound with the molecular formula C11H14O2. It is also known by other names such as 4-Methoxy-2-methylphenylacetone. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, which is further connected to a propanone moiety. It is commonly used in various chemical syntheses and has significant applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4'-Methoxy-2'-methylpropiophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-methoxy-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 4'-Methoxy-2'-methylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 4-Methoxy-2-methylbenzoic acid.

Reduction: 1-(4-Methoxy-2-methylphenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

4'-Methoxy-2'-methylpropiophenone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in numerous chemical reactions, leading to the formation of bioactive molecules.

Key Pharmaceutical Uses:

- Synthesis of Analgesics: It is utilized in the production of pain-relieving medications, particularly those targeting chronic pain conditions.

- Psychotropic Drugs: The compound has been implicated in the synthesis of certain psychotropic substances, necessitating careful regulatory oversight due to potential misuse.

Case Study:

A study by Zhao et al. (2011) highlighted the use of this compound in asymmetric electrocarboxylation reactions, which are vital for synthesizing complex alkaloids with therapeutic properties .

Agrochemical Applications

In the agrochemical sector, this compound is employed as an intermediate for synthesizing pesticides and herbicides. Its reactivity allows for modifications that yield effective agrochemical agents.

Applications in Agrochemicals:

- Pesticide Development: The compound is used to create novel pesticides that target specific pests while minimizing environmental impact.

Data Table: Agrochemical Applications

| Application Type | Compound Derived | Functionality |

|---|---|---|

| Pesticides | Various | Targeted pest control |

| Herbicides | Specific formulations | Weeding without harming crops |

Chemical Synthesis

This compound is also a valuable reagent in organic chemistry laboratories. It is used for developing new synthetic pathways and exploring reaction mechanisms.

Key Uses in Chemical Synthesis:

- Building Block for Complex Molecules: Its structure allows chemists to modify it further, leading to a variety of derivatives with potential applications.

Case Study:

Research conducted by Karunakaran and Balachandran (2014) explored the molecular structure and various properties of this compound, demonstrating its utility as a precursor for synthesizing more complex pharmaceutical compounds.

Industrial Applications

In addition to its applications in pharmaceuticals and agrochemicals, this compound finds uses in the fragrance industry as well as in polymer chemistry.

Industrial Uses:

- Fragrance Industry: Used as a fixative or aromatic agent in perfumes.

- Polymer Chemistry: Acts as a photo-radical polymerization initiator, contributing to the production of cross-linked polymers that have specific properties suited for industrial applications.

Mécanisme D'action

The mechanism of action of 4'-Methoxy-2'-methylpropiophenone depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of enzymes and affecting their activity. The presence of the methoxy and methyl groups can influence its binding affinity and reactivity with molecular targets.

Comparaison Avec Des Composés Similaires

4'-Methoxy-2'-methylpropiophenone can be compared with similar compounds such as:

1-(4-Methoxyphenyl)propan-1-one: Lacks the methyl group, leading to different reactivity and applications.

1-(4-Methylphenyl)propan-1-one: Lacks the methoxy group, affecting its chemical properties and uses.

1-(4-Methoxy-3-methylphenyl)propan-1-one: Has an additional methyl group, which can alter its physical and chemical characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted synthetic applications.

Activité Biologique

4'-Methoxy-2'-methylpropiophenone (CAS No. 53773-76-5) is an aromatic ketone that has garnered attention for its potential biological activities and applications in organic synthesis. This compound is structurally related to other phenylpropanones and serves as a precursor in the synthesis of various pharmaceuticals, particularly psychotropic drugs. Its biological activity is of interest in multiple fields, including medicinal chemistry, pharmacology, and toxicology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound's structure allows it to participate in several biochemical pathways, influencing neurotransmitter systems and potentially modulating physiological responses.

Pharmacological Effects

Research indicates that this compound may exhibit:

- Stimulant Effects : Similar to other compounds in the phenylpropanone class, it may enhance locomotor activity and affect mood.

- Antidepressant Activity : Preliminary studies suggest potential antidepressant properties, possibly through serotonin receptor modulation.

- Neurotoxicity Risks : As with many synthetic cathinones, there are concerns regarding neurotoxic effects, particularly with prolonged use or high doses.

Case Studies

- Locomotor Activity in Animal Models : A study examining synthetic cathinones demonstrated that derivatives like this compound increased locomotor activity in mice, suggesting stimulant properties similar to amphetamines .

- Neurotoxicological Assessment : Research has shown that exposure to certain synthetic cathinones can lead to neurotoxic effects, raising concerns about compounds structurally related to this compound .

- Pharmacodynamics : Investigations into the pharmacodynamic properties of this compound indicate significant interactions with dopamine and norepinephrine transporters, which could explain its stimulant effects .

Pharmaceutical Industry

This compound serves as a crucial intermediate in synthesizing various therapeutic agents. Its applications include:

- Synthesis of Stimulants : Used in the production of drugs that target the central nervous system.

- Pain Management Drugs : Acts as a precursor for analgesics and other pain-relief medications.

Agrochemical Sector

The compound is also utilized in developing agrochemicals, particularly pesticides and herbicides, due to its reactivity with other organic compounds.

Fragrance Industry

Its aromatic properties make it suitable for use as a fixative in perfumes, enhancing the longevity of scents.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| 4-Methylpropiophenone | Aromatic Ketone | Stimulant effects | Pharmaceuticals, fragrances |

| 4-Methoxyphenylacetone | Aromatic Ketone | Potential antidepressant | Pharmaceuticals |

| Methcathinone | Synthetic Cathinone | Stimulant and neurotoxic risks | Recreational drug |

Research Findings

Recent studies have highlighted the importance of understanding the biological implications of this compound:

- Toxicity Studies : Investigations into its toxicity profile reveal potential risks associated with overdose or chronic exposure. The need for careful regulation and monitoring during synthesis and application is emphasized .

- AI in Drug Discovery : Advances in artificial intelligence are being utilized to predict the bioactivity of compounds like this compound, helping identify therapeutic potentials while assessing safety profiles .

- Synthesis Pathways : Ongoing research focuses on optimizing synthetic routes for producing this compound safely and efficiently while exploring novel applications in drug development .

Propriétés

IUPAC Name |

1-(4-methoxy-2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-11(12)10-6-5-9(13-3)7-8(10)2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYQXLFNCLUVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521917 | |

| Record name | 1-(4-Methoxy-2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53773-76-5 | |

| Record name | 1-(4-Methoxy-2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53773-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methoxy-2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.